![molecular formula C25H32N2O6 B577013 (1R,4R,12R,16S)-7,8,9-trimethoxy-5-propanoyl-17-oxa-5,15-diazahexacyclo[13.4.3.01,16.04,12.06,11.012,16]docosa-6,8,10-trien-18-one CAS No. 13467-47-5](/img/structure/B577013.png)
(1R,4R,12R,16S)-7,8,9-trimethoxy-5-propanoyl-17-oxa-5,15-diazahexacyclo[13.4.3.01,16.04,12.06,11.012,16]docosa-6,8,10-trien-18-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,4R,12R,16S)-7,8,9-trimethoxy-5-propanoyl-17-oxa-5,15-diazahexacyclo[13.4.3.01,16.04,12.06,11.012,16]docosa-6,8,10-trien-18-one is a complex organic compound with the molecular formula C25H32N2O6 It is a derivative of aspidospermidine, a type of indole alkaloid This compound is known for its intricate structure, which includes multiple methoxy groups and a lactone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R,12R,16S)-7,8,9-trimethoxy-5-propanoyl-17-oxa-5,15-diazahexacyclo[13.4.3.01,16.04,12.06,11.012,16]docosa-6,8,10-trien-18-one typically involves multiple steps, starting from simpler precursors. One common approach is the modification of aspidospermidine derivatives through methylation and oxidation reactions . The reaction conditions often require the use of strong bases and oxidizing agents to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis. advancements in organic synthesis techniques and the development of more efficient catalytic processes may pave the way for scalable production methods in the future.
Chemical Reactions Analysis
Types of Reactions
(1R,4R,12R,16S)-7,8,9-trimethoxy-5-propanoyl-17-oxa-5,15-diazahexacyclo[13.4.3.01,16.04,12.06,11.012,16]docosa-6,8,10-trien-18-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The methoxy groups in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional carbonyl-containing compounds, while substitution reactions can introduce various functional groups such as halides or amines.
Scientific Research Applications
(1R,4R,12R,16S)-7,8,9-trimethoxy-5-propanoyl-17-oxa-5,15-diazahexacyclo[13.4.3.01,16.04,12.06,11.012,16]docosa-6,8,10-trien-18-one has several applications in scientific research:
Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs.
Industry: Potential use in the synthesis of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1R,4R,12R,16S)-7,8,9-trimethoxy-5-propanoyl-17-oxa-5,15-diazahexacyclo[13.4.3.01,16.04,12.06,11.012,16]docosa-6,8,10-trien-18-one involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key biological processes such as cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
Aspidospermidine: The parent compound from which (1R,4R,12R,16S)-7,8,9-trimethoxy-5-propanoyl-17-oxa-5,15-diazahexacyclo[13.4.3.01,16.04,12.06,11.012,16]docosa-6,8,10-trien-18-one is derived.
O-Methylaspidospermidine: A closely related compound with similar structural features.
21-Oxoaspidospermidine: Another derivative with a similar oxidation state.
Uniqueness
(1R,4R,12R,16S)-7,8,9-trimethoxy-5-propanoyl-17-oxa-5,15-diazahexacyclo[134301,1604,1206,11012,16]docosa-6,8,10-trien-18-one is unique due to its specific combination of functional groups and its potential for diverse chemical modifications
Properties
CAS No. |
13467-47-5 |
|---|---|
Molecular Formula |
C25H32N2O6 |
Molecular Weight |
456.539 |
InChI |
InChI=1S/C25H32N2O6/c1-5-18(28)27-17-7-9-23-8-6-11-26-12-10-24(17,25(23,26)33-19(29)14-23)15-13-16(30-2)21(31-3)22(32-4)20(15)27/h13,17H,5-12,14H2,1-4H3/t17-,23-,24-,25+/m1/s1 |
InChI Key |
NVRFOCOGUIYAQL-LGDWWMFGSA-N |
SMILES |
CCC(=O)N1C2CCC34CCCN5C3(C2(CC5)C6=CC(=C(C(=C61)OC)OC)OC)OC(=O)C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


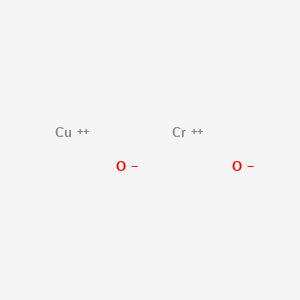
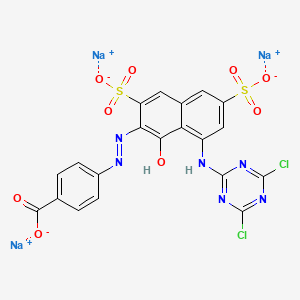

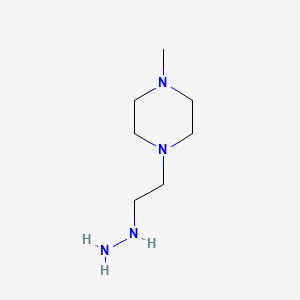

![1h-Pyrrolo[3,4-b]quinoxaline](/img/structure/B576942.png)
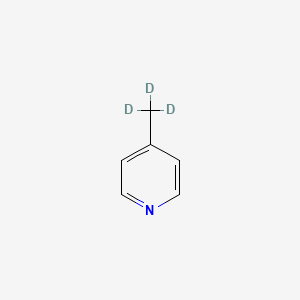
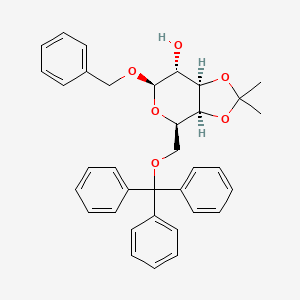
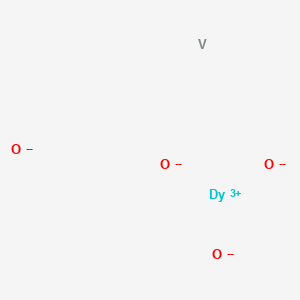
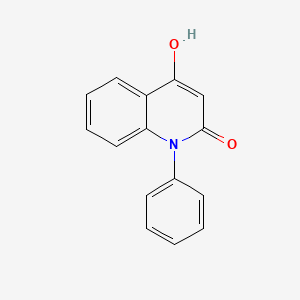
![4H-Pyrrolo[3,4-d]pyrimidine](/img/structure/B576949.png)



